molecular formula C13H10Cl2N2O2 B14433126 3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide CAS No. 77502-47-7

3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide

Cat. No.: B14433126
CAS No.: 77502-47-7
M. Wt: 297.13 g/mol
InChI Key: QYUUYACZRLECMP-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with dichloro groups and a pyridinylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-pyridinemethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropyridine: Shares the dichloro substitution pattern but lacks the benzamide moiety.

    N-Benzyl-4-pyridinemethanol: Contains the pyridinylmethyl group but differs in the substitution pattern on the benzene ring.

Uniqueness

3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

77502-47-7

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

3,5-dichloro-N-[(1-oxidopyridin-1-ium-4-yl)methyl]benzamide

InChI

InChI=1S/C13H10Cl2N2O2/c14-11-5-10(6-12(15)7-11)13(18)16-8-9-1-3-17(19)4-2-9/h1-7H,8H2,(H,16,18)

InChI Key

QYUUYACZRLECMP-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1CNC(=O)C2=CC(=CC(=C2)Cl)Cl)[O-]

Origin of Product

United States

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